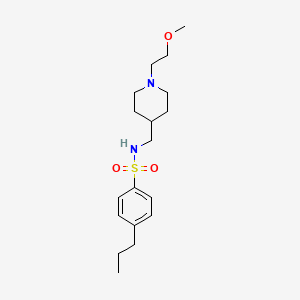
1-Cyclopropylimidazolidine-2,4-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Cyclopropylimidazolidine-2,4-dione is a cyclic urea derivative. It has a molecular formula of C6H8N2O2 and a molecular weight of 140.142 .
Molecular Structure Analysis
The InChI code for 1-Cyclopropylimidazolidine-2,4-dione is 1S/C6H8N2O2/c9-5-3-8(4-1-2-4)6(10)7-5/h3-4,9H,1-2H2,(H,7,10) . The molecule consists of a five-membered ring with nitrogen at positions 1 and 3, and two carbonyl functional groups at positions 2 and 4 .Physical And Chemical Properties Analysis
1-Cyclopropylimidazolidine-2,4-dione has a molecular weight of 140.142 . It is a powder at room temperature .Aplicaciones Científicas De Investigación
Antimycobacterial Applications
1-Cyclopropylimidazolidine-2,4-dione and its derivatives have been explored for antimycobacterial properties. A study found that hybrid heterocycles comprising arylidene thiazolidine-2,4-dione and 1-cyclopropyl-2-(2-fluorophenyl)ethanone displayed moderate to good activity against Mycobacterium tuberculosis, suggesting their potential as antimycobacterial agents (Ponnuchamy et al., 2014).
Antimicrobial Properties
Compounds synthesized from 1-cyclopropylimidazolidine-2,4-dione have shown promise in antimicrobial applications. For instance, a series of 1-cyclopropyl-8-methoxy-quinazoline-2,4-diones was evaluated for their efficacy in lowering the antimicrobial MIC in gyrase resistance mutants compared to wild-type strains, indicating their potential in addressing antibiotic resistance (German et al., 2008).
Antidepressant and Anxiolytic Potential
Research has explored the use of 1-cyclopropylimidazolidine-2,4-dione derivatives in psychiatric applications. Specifically, derivatives have shown potential as antidepressants and anxiolytics due to their affinity for 5-HT1A and 5-HT2A receptors. One study highlighted a compound that produced a more pronounced antidepressant-like effect than imipramine in animal models, without affecting locomotor activity (Czopek et al., 2010).
Cytotoxicity in Cancer Research
Certain derivatives of 1-cyclopropylimidazolidine-2,4-dione have demonstrated selective cytotoxicity against cancer cell lines. A study reported that 5-(2-bromo-5-methoxybenzylidene)-thiazolidine-2,4-dione showed potent cytotoxicity specifically against lung cancer cell lines, without being cytotoxic to non-tumor cells (Rodrigues et al., 2018).
Use in Asymmetric Catalysis
The use of diarylthiazolidin-2,4-diones, related to 1-cyclopropylimidazolidine-2,4-dione, in asymmetric catalysis has been documented. They have been employed as nucleophiles in catalysis to obtain biologically important thiazolidin-2,4-diones with high enantio- and diastereoselectivities, demonstrating their utility in synthetic chemistry (Jiao et al., 2016).
Nucleoside Synthesis and Cytotoxicity
Research has been conducted on the synthesis of nucleosides using 1-cyclopropylimidazolidine-2,4-dione derivatives. These synthesized nucleosides have been evaluated for cytotoxicity and apoptotic activity, with some showing promising results in inducing apoptosis in cancer cells (Chiacchio et al., 2003).
Safety and Hazards
Propiedades
IUPAC Name |
1-cyclopropylimidazolidine-2,4-dione |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8N2O2/c9-5-3-8(4-1-2-4)6(10)7-5/h4H,1-3H2,(H,7,9,10) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BIYPTAUZHQKYCL-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1N2CC(=O)NC2=O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8N2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
140.14 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Cyclopropylimidazolidine-2,4-dione | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-(4-chlorophenyl)-2-[3-(trifluoromethyl)phenyl]-1,2-dihydro-3H-pyrazol-3-one](/img/structure/B2400380.png)


![N-(6-ethoxybenzo[d]thiazol-2-yl)-2-(2-((3-(trifluoromethyl)phenyl)amino)thiazol-4-yl)acetamide](/img/structure/B2400386.png)





![(Z)-5-((2-((2-(2-hydroxyethoxy)ethyl)amino)-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)methylene)-3-methyl-2-thioxothiazolidin-4-one](/img/structure/B2400393.png)

![N-(4-ethylbenzo[d]thiazol-2-yl)-1-((4-fluorophenyl)sulfonyl)piperidine-4-carboxamide](/img/structure/B2400397.png)
![(Z)-N-(3-allyl-4-methylbenzo[d]thiazol-2(3H)-ylidene)-5-nitrofuran-2-carboxamide](/img/structure/B2400400.png)
![4-(Trifluoromethyl)-1-[3-(trifluoromethyl)benzenesulfonyl]piperidine](/img/structure/B2400403.png)